2-[(4-Phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]pyridine
Description
Properties
IUPAC Name |
4-phenyl-5-pyridin-2-ylsulfanylthiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3S2/c1-2-6-10(7-3-1)12-13(18-16-15-12)17-11-8-4-5-9-14-11/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHKVSRHUXMCAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)SC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hurd-Moryama Cyclization
The Hurd-Moryama method remains a cornerstone for 1,2,3-thiadiazole synthesis. For the 4-phenyl variant, phenylacetone is treated with sulfamide acid chloride under controlled conditions:
$$
\text{PhCOCH}3 + \text{ClSO}2\text{NHR} \rightarrow \text{PhC}3\text{N}2\text{S} + \text{byproducts}
$$
Reaction optimization studies indicate that using tetramethylethylenediamine (TMEDA) as a catalyst enhances cyclization efficiency. Post-cyclization, the 5-thiol group is introduced via nucleophilic displacement of a chloro or bromo substituent using thiourea or sodium hydrosulfide.
Typical Conditions :
Coupling Strategies for Sulfanyl Group Installation
Nucleophilic Aromatic Substitution
The 5-thiolate anion of 4-phenyl-1,2,3-thiadiazole reacts with 2-chloropyridine under basic conditions:
$$
\text{PhC}3\text{N}2\text{S}^- + \text{C}5\text{H}4\text{NCl} \rightarrow \text{PhC}3\text{N}2\text{S-C}5\text{H}4\text{N} + \text{Cl}^-
$$
Optimized Protocol :
Metal-Catalyzed Cross-Coupling
Palladium or copper catalysts enable coupling between 5-bromo-4-phenyl-1,2,3-thiadiazole and 2-mercaptopyridine:
$$
\text{PhC}3\text{N}2\text{SBr} + \text{HS-C}5\text{H}4\text{N} \xrightarrow{\text{CuI, DMF}} \text{PhC}3\text{N}2\text{S-C}5\text{H}4\text{N}
$$
Key Observations :
- CuI (10 mol%) in DMF at 120°C achieves 78% yield.
- Ligands like 1,10-phenanthroline suppress homocoupling.
One-Pot Tandem Synthesis
A streamlined approach combines thiadiazole formation and pyridine coupling in situ:
- Diazotization of 5-amino-4-phenyl-1,2,3-thiadiazole with NaNO₂/HCl.
- Immediate treatment with 2-mercaptopyridine in ethanol.
Advantages :
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
2-[(4-Phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development
Mechanism of Action
The mechanism of action of 2-[(4-Phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]pyridine involves its interaction with biological targets at the molecular level. The thiadiazole ring allows the compound to cross cellular membranes and interact with specific enzymes or receptors. This interaction can inhibit the activity of enzymes involved in cancer cell proliferation or microbial growth . The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
2-[(4-Phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]pyridine can be compared with other thiadiazole-containing compounds, such as:
1,2,4-Thiadiazole: Known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.
1,3,4-Thiadiazole: Exhibits similar pharmacological properties and is used in the development of various therapeutic agents.
Thiazoles: These compounds are also used in drug development for their antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific structure, which combines the properties of both thiadiazole and pyridine rings, potentially enhancing its biological activity and making it a valuable compound for further research and development.
Biological Activity
The compound 2-[(4-Phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]pyridine is part of a broader class of thiadiazole derivatives that have garnered significant attention due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyridine ring bonded to a thiadiazole moiety, which is known for its reactivity and biological activity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiadiazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines:
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.28 | Induces apoptosis via increased Bax/Bcl-2 ratio and caspase activation . |
| HepG2 | 9.6 | Cell cycle arrest in G2/M phase . |
In vitro studies demonstrated that compounds similar to this derivative can inhibit cell proliferation effectively, with mechanisms involving apoptosis and cell cycle disruption.
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound could be developed into an antimicrobial agent due to its ability to inhibit bacterial growth.
Anti-inflammatory Activity
The anti-inflammatory potential of thiadiazole derivatives has been explored through various in vivo and in vitro models. Notably, some derivatives have demonstrated superior efficacy compared to standard anti-inflammatory drugs like diclofenac:
| Compound | Efficacy | Mechanism |
|---|---|---|
| NTD3 | Higher than diclofenac | Inhibition of COX-2 and modulation of inflammatory cytokines . |
Molecular docking studies have confirmed that these compounds bind effectively to COX-2, suggesting a mechanism for their anti-inflammatory effects.
Case Studies
- In Vivo Efficacy : A study involving tumor-bearing mice revealed that the administration of a related thiadiazole derivative resulted in significant tumor size reduction compared to control groups. This highlights the potential for clinical applications in cancer therapy .
- Selectivity Studies : Research indicated that certain thiadiazole compounds exhibit selective cytotoxicity towards cancer cells while sparing normal cells, which is crucial for minimizing side effects during treatment .
Q & A
Q. What are the key considerations for optimizing the synthesis of 2-[(4-Phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]pyridine to achieve high yield and purity?
Synthesis optimization requires precise control of reaction parameters. Key factors include:
- Temperature : Reflux conditions (e.g., 150°C under an oil bath) to ensure complete reaction .
- Catalysts : Use of pyridine and zeolites (e.g., Y-H) to enhance reaction efficiency .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) improve intermediate solubility .
- Purification : Recrystallization from ethanol or chromatography ensures purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?
- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used for resolving crystal structures, even for twinned or high-resolution data .
- Spectroscopy : NMR (for proton environments) and FT-IR (for functional group identification) are critical.
- Software tools : WinGX suite integrates crystallographic data processing and visualization .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data interpretation for thiadiazole-containing compounds like this one?
- Use SHELXL for robust refinement of twinned or low-resolution datasets .
- Cross-validate results with complementary techniques (e.g., powder XRD or electron diffraction) .
- Compare structural parameters (e.g., bond lengths/angles) with analogous compounds (e.g., 1,2,3-thiadiazol-5-yl sulfones) to identify outliers .
Q. What methodological approaches are recommended for evaluating the biological activity of this compound, particularly in enzyme inhibition studies?
- In vitro assays : Use fluorogenic substrates or colorimetric assays (e.g., caspase activation for apoptosis studies) .
- Dose-response curves : Determine IC50 values under controlled pH and temperature .
- Structural analogs : Compare activity with derivatives (e.g., fluorobenzyl or trifluoromethyl variants) to identify pharmacophores .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., sulfanyl group) .
- Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) using software like AutoDock .
- QSAR models : Correlate substituent effects (e.g., phenyl vs. pyridinyl groups) with reaction rates .
Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this compound?
- Systematic substitution : Modify the thiadiazole ring (e.g., 4-phenyl vs. 4-methyl) and assess activity changes .
- Bioisosteric replacement : Replace the sulfanyl group with selenyl or ether linkages to probe electronic effects .
- Pharmacophore mapping : Use crystallographic data to align key functional groups with target binding pockets .
Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?
- Accelerated stability studies : Incubate at elevated temperatures (40–60°C) and monitor degradation via HPLC .
- pH profiling : Test solubility and stability in buffers (pH 1–12) to identify optimal storage conditions .
- Mass spectrometry : Identify degradation products (e.g., sulfoxide formation) under oxidative stress .
Q. What experimental approaches address solubility challenges during in vitro or in vivo studies?
- Co-solvent systems : Use DMSO-water mixtures or cyclodextrin inclusion complexes to enhance solubility .
- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) temporarily .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .
Q. How can conflicting bioactivity data between this compound and structural analogs be interpreted?
- Assay variability : Standardize protocols (e.g., cell line selection, incubation time) to minimize discrepancies .
- Metabolic profiling : Compare hepatic microsome stability to rule out pharmacokinetic differences .
- Crystallographic overlay : Identify steric or electronic clashes in target binding using structural data .
Q. What methods are used to study synergistic effects between this compound and other therapeutic agents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
